molecular formula C25H20I2N2O2S B11697562 (2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11697562
M. Wt: 666.3 g/mol
InChI Key: XEPUGEAAEBXGQX-XKZIYDEJSA-N
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Description

The compound (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, benzyl ether, and diiodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzyl Ether Group: The benzyl ether group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Iodination: The diiodophenyl group is formed by the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide.

    Condensation Reaction: The final step involves a condensation reaction between the thiazolidinone intermediate and the diiodophenyl benzyl ether derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The benzyl ether and diiodophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE exerts its effects is largely dependent on its interaction with molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit cell proliferation by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-{[4-(METHOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the diiodophenyl group in (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIIODOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, such as methoxy or dichlorophenyl groups.

Properties

Molecular Formula

C25H20I2N2O2S

Molecular Weight

666.3 g/mol

IUPAC Name

(5Z)-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20I2N2O2S/c1-15-8-16(2)10-19(9-15)28-25-29-24(30)22(32-25)13-18-11-20(26)23(21(27)12-18)31-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,28,29,30)/b22-13-

InChI Key

XEPUGEAAEBXGQX-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4)I)S2)C

Origin of Product

United States

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